molecular formula C15H22BrNO B14425787 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-41-3

7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)

Cat. No.: B14425787
CAS No.: 81185-41-3
M. Wt: 312.24 g/mol
InChI Key: MMSFIXKHNZCTAX-UHFFFAOYSA-N
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Description

7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a chemical compound that features a piperidine ring attached to a tetrahydronaphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves the reaction of a piperidine derivative with a tetrahydronaphthalenol precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the tetrahydronaphthalenol core, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrogen bromide salt to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets in the body. The piperidine ring and tetrahydronaphthalenol core allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridines: These compounds share a similar core structure and exhibit a range of biological activities.

    Quinoxalines: Quinoxaline derivatives are known for their diverse pharmacological properties and are structurally related to the tetrahydronaphthalenol core.

Uniqueness

7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide is unique due to the presence of both the piperidine ring and the tetrahydronaphthalenol core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

81185-41-3

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

7-piperidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C15H21NO.BrH/c17-15-6-4-5-12-7-8-13(11-14(12)15)16-9-2-1-3-10-16;/h4-6,13,17H,1-3,7-11H2;1H

InChI Key

MMSFIXKHNZCTAX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC3=C(C2)C(=CC=C3)O.Br

Origin of Product

United States

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